C60 DERIVATIVES
Description
Structural Characteristics
C60’s truncated icosahedral architecture (Figure 1) confers exceptional symmetry, belonging to the icosahedral (Ih) point group. Each carbon atom forms three σ-bonds (sp².³ hybridization) and participates in delocalized π-electron systems across the curved surface. The molecule’s diameter measures 0.7 nm, with bond lengths varying between 1.40 Å (hexagon-hexagon) and 1.46 Å (pentagon-hexagon).
| Property | Value | Source |
|---|---|---|
| Molecular weight | 720.64 g/mol | |
| Diameter | 0.7 nm | |
| Bond lengths | 1.40–1.46 Å | |
| Symmetry group | Ih |
Electronic and Solubility Profiles
Pristine C60 exhibits a low electron affinity (2.6–2.8 eV) and a HOMO-LUMO gap of 1.6–1.9 eV, enabling reversible redox reactions. However, its hydrophobicity limits aqueous solubility to 1.11 × 10⁻¹¹ M, necessitating organic solvents like toluene (2.8 mg/mL) or 1-chloronaphthalene (53 g/L). In polar media, C60 tends to form colloidal aggregates exceeding 100 nm in diameter.
Rationale for Derivatization: Addressing Hydrophobicity and Toxicity
Enhancing Solubility
Covalent functionalization introduces polar groups that disrupt hydrophobic interactions. For example:
- Fullerenols (C60(OH)ₙ): Hydroxylation with 16–24 -OH groups achieves aqueous solubility up to 20 mg/mL, enabling biomedical applications.
- Peptide conjugates : Attaching oligo-lysine or oligo-glutamate chains via Prato reactions yields water-soluble derivatives stable at physiological pH.
- Polymer adducts : Non-covalent complexes with poly(vinylpyrrolidone) or polyethylene glycol enhance dispersion in hydrophilic matrices.
Mitigating Toxicity Concerns
While pristine C60 shows negligible acute toxicity, photoexcitation generates reactive oxygen species (ROS) via singlet oxygen (¹O₂) production. Derivatization modulates this behavior:
Enabling Functional Versatility
Derivatization tailors C60 for specific applications:
Properties
CAS No. |
175696-19-2 |
|---|---|
Molecular Formula |
C16H14ClN5NaO6PS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
C60 vs. C70 Fullerene Derivatives
C70 derivatives exhibit marginally higher electron affinity and solar cell efficiency due to elongated π-conjugation, but this compound dominate biomedical applications owing to superior functionalization versatility .
This compound vs. Carbon Nanotubes (CNTs)
This compound outperform CNTs in neuroprotection and biocompatibility due to their spherical geometry and ability to scavenge reactive oxygen species (ROS) without inducing cytotoxicity .
This compound vs. Graphene Oxide (GO)
This compound demonstrate superior specificity in targeting viral enzymes (e.g., HIV protease) and inflammatory pathways compared to GO .
Key Research Findings
Antioxidant and Neuroprotective Effects
- Mitochondrial Dynamics : Carboxylic acid this compound (C60–COOH) restore mitochondrial fission/fusion balance in microglial cells, reducing neuroinflammation via NF-κB/MAPK inhibition .
- Parkinson’s Disease : Hydroxylated C60 (C60(OH)36) inhibits lipid peroxidation and protects dopaminergic neurons in vitro, though in vivo efficacy remains under investigation .
Antiviral Activity
- HIV : Water-soluble this compound bind to HIV protease active sites, reducing viral replication by >90% at 10 µM .
- Influenza A : this compound inhibit PA endonuclease activity (IC50 ~2.5 µM), blocking viral RNA replication .
Limitations and Challenges
- Toxicity : Unmodified C60 exhibits dose-dependent cytotoxicity (e.g., zebrafish models) .
- Solubility : Requires functionalization (e.g., -COOH, -OH) for biomedical use .
- Synthesis Complexity : Brominated derivatives (C60Br24) require precise thermal control to avoid reversion to C60 .
Data Tables
Table 1: Binding Affinities of this compound vs. Known Inhibitors
| Target Protein | C60 Derivative | Binding Affinity (kcal/mol) | Known Inhibitor (kcal/mol) |
|---|---|---|---|
| HIV Protease | C60–COOH | -9.2 | Ritonavir (-8.5) |
| CDK-2 (Cancer Target) | Indol2010-C60 | -8.7 | Flavopiridol (-7.9) |
Table 2: Photophysical Properties of this compound
| Derivative | Fluorescence Quantum Yield | Lifetime (ns) | Application |
|---|---|---|---|
| C60–COOH | 0.02 | 1.2 | Neuroprotection |
| C60Br8 | 0.01 | 0.8 | Catalysis |
Preparation Methods
Peracetic Acid Oxidation
Oxidation of pristine C60 fullerene using peracetic acid (35%) yields water-soluble derivatives with enhanced biocompatibility. A mixture of 500 mg C60 and 600 mL peracetic acid, stirred at ambient temperature, forms a dark brown dispersion within 30 minutes. Evaporation to 100 mL under heating produces a clayey modified fullerene (C60oxi) with reproducible solubility in water, confirmed via Fourier transform infrared (FTIR) spectroscopy. This method is pivotal for biomedical applications, as oxidized fullerenes exhibit radioprotective properties in vivo.
Bromination and Chlorination
Direct halogenation of C60 involves liquid bromine or chlorine gas. For bromination, 4 g C60 reacts with 27.5 mL bromine at room temperature for 72 hours, yielding C60Br14 (green-brown solid, 9.9 g). Subsequent chlorination of C60Br14 in tetrachloromethane under chlorine gas reflux produces C60Br10Cl4 (red-brown powder, 4.65 g). Elemental analysis confirms stoichiometry, while thermal stability assessments reveal decomposition thresholds above 75°C.
Table 1: Halogenation Conditions and Products
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromination | C60 + Br2 | 72 h, 25°C | C60Br14 | 9.9 g |
| Chlorination | C60Br14 + Cl2 | 3 d, reflux | C60Br10Cl4 | 4.65 g |
Cyclopropanation via Bingel-Hirsch Reaction
The Bingel-Hirsch reaction enables cyclopropane ring formation on C60 through malonate derivatives. In a representative synthesis, 1.00 g C60 reacts with a malonate-bearing serinolamide group and carbon tetrabromide in toluene, catalyzed by 1,8-diazabicycloundec-7-ene (DBU). After 4.5 hours, monoadducts are isolated via column chromatography (toluene/ethyl acetate gradient), achieving 8% yield for the C60-serinolamide derivative. This method is critical for biomedical conjugates, as demonstrated by the synthesis of a C60-NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) complex for positron emission tomography (PET) imaging.
Multistep Functionalization
Sequential Bingel-Hirsch reactions allow controlled addition of up to six serinolamide groups. Using excess protected serinolamide and slow DBU addition, hexakisadducts form preferentially, with minor pentakisadduct byproducts. Final deprotection via hydrogenolysis and acid treatment yields water-soluble C60 derivatives with renal clearance capabilities.
Open-Cage Fullerene Synthesis
Thienyl-Functionalized Derivatives
Open-cage this compound with extended π-conjugation are synthesized via asymmetric diketo intermediates. Reaction of C60 with thienyl groups under photophysical activation produces symmetric forms with narrowed HOMO-LUMO gaps (ΔE = 1.2 eV). UV-vis spectroscopy reveals a 210 nm redshift in absorption edges for symmetric derivatives compared to asymmetric analogs, attributed to intramolecular charge transfer transitions.
Table 2: Photophysical Properties of Open-Cage this compound
| Derivative | Absorption Edge (nm) | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|---|
| Asymmetric | 450 | -5.8 | -3.9 | 1.9 |
| Symmetric | 660 | -5.5 | -4.3 | 1.2 |
Encapsulation of Small Molecules
Kyoto University researchers developed open-cage C59S derivatives capable of trapping N2 and CO2. Sulfur incorporation at the orifice site enables host-guest complexation, with structural confirmation via X-ray crystallography. These derivatives exhibit stable encapsulation under ambient conditions, with potential applications in gas storage and separation.
Fluorination and Perfluoroalkylation
UV-Vis-Induced Perfluoroalkylation
C60 reacts with perfluoroisopropyl iodide (i-C3F7I) under UV-vis radiation to form C60(i-C3F7)n derivatives. In toluene or hexafluorobenzene, 5–30 mg C60 yields mono- to hexa-adducts, isolated via HPLC using toluene/heptane gradients. Density functional theory (DFT) calculations correlate adduct number with LUMO energy reduction (e.g., C60(i-C3F7)2: LUMO = -3.8 eV vs. pristine C60: -3.3 eV).
Thermal Fluorination
Continuous flow apparatus at 320°C produces mixed halogenated derivatives like C60(i-C3F7)2(CF3)2. Isomers are separated using dichloromethane/heptane eluents, with MALDI-MS confirming molecular formulas (e.g., C60(i-C3F7)6: m/z 3564.097).
Characterization and Validation
Spectroscopic Techniques
Q & A
Basic Research Questions
Q. What are the most reliable characterization techniques for confirming the structural integrity of C60 derivatives in synthesis?
- Methodological Answer : Common techniques include nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for atomic-level structural resolution. UV-Vis spectroscopy can track electronic transitions unique to C60’s π-conjugation, while Fourier-transform infrared spectroscopy (FTIR) identifies covalent modifications (e.g., cycloadditions). Cross-validation using multiple techniques is critical to avoid artifacts, especially for derivatives prone to aggregation or solvent interactions .
Q. How can researchers design experiments to assess the solubility and stability of this compound in biological media?
- Methodological Answer : Use dynamic light scattering (DLS) to monitor nanoparticle aggregation over time in aqueous solutions (e.g., PBS or cell culture media). Stability assays should include temperature-controlled environments (e.g., 37°C for physiological conditions) and repeated measurements. For solubility, phase partitioning studies (e.g., octanol-water partitioning) and HPLC with refractive index detection quantify solubility limits. Include controls with unmodified C60 to benchmark derivative behavior .
Q. What experimental frameworks are recommended for evaluating the catalytic activity of this compound in redox reactions?
- Methodological Answer : Electrochemical methods (cyclic voltammetry, chronoamperometry) measure redox potentials and electron-transfer kinetics. Pair these with spectroscopic techniques (e.g., EPR for radical detection) to correlate catalytic performance with structural features. For heterogeneous catalysis, surface-area-normalized activity measurements (via BET analysis) and poisoning experiments (e.g., adding scavengers) confirm active sites .
Advanced Research Questions
Q. How can contradictory data on the cytotoxicity of this compound be systematically resolved?
- Methodological Answer : Contradictions often arise from variations in derivative functionalization, dispersion methods (e.g., THF vs. aqueous sonication), and cell-line specificity. A tiered approach is recommended:
- Step 1 : Standardize synthesis and purification protocols (e.g., dialysis to remove residual solvents).
- Step 2 : Use orthogonal toxicity assays (e.g., MTT, LDH release, ROS detection) across multiple cell types.
- Step 3 : Compare results with existing literature, noting key variables (e.g., Henry et al. (2011) revised earlier toxicity claims by controlling for solvent residues) .
- Table : Summary of Key Cytotoxicity Studies
| Study | Derivative | Model System | Key Finding | Contradiction Source |
|---|---|---|---|---|
| Yamawaki & Iwai (2006) | Water-soluble C60 | Endothelial cells | ROS-dependent toxicity | Solvent (THF) artifacts |
| Mori et al. (2006) | Pristine C60 | In vivo (mice) | No acute toxicity | Functionalization differences |
Q. What strategies mitigate batch-to-batch variability in C60 derivative synthesis for reproducible biomedical studies?
- Methodological Answer : Implement quality control checkpoints:
- Pre-synthesis : Use high-purity starting materials (≥99.9% C60) and characterize raw materials via elemental analysis.
- Post-synthesis : Validate derivatives using tandem MS/MS and thermogravimetric analysis (TGA) to detect impurities.
- Documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, detailing reaction conditions (e.g., solvent, temperature, catalyst ratios) in public repositories .
Q. How can computational modeling guide the design of this compound for targeted drug delivery?
- Methodological Answer : Molecular dynamics (MD) simulations predict binding affinities between this compound and biological targets (e.g., HIV protease ). Density functional theory (DFT) calculates electronic properties to optimize charge transfer for membrane penetration. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and in vivo biodistribution studies using radiolabeled derivatives .
Methodological Considerations for High-Impact Research
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in C60 derivative studies?
- Methodological Answer : Use non-parametric models (e.g., sigmoidal curve fitting via Hill equation) for dose-response data. Bayesian hierarchical models account for inter-experiment variability. For omics-scale data (e.g., transcriptomics), apply false discovery rate (FDR) corrections and pathway enrichment analysis to identify toxicity pathways .
Q. How to ethically address conflicting findings between academic studies and industry-funded research on C60 applications?
- Methodological Answer : Disclose funding sources and potential conflicts of interest upfront. Replicate industry claims in academic labs using open-source protocols. Publish negative results in preprint repositories to counter publication bias. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with public interest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
